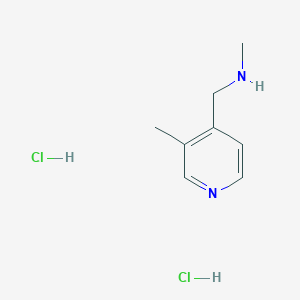
N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride
説明
“N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1172854-22-6 . It has a molecular weight of 209.12 and its linear formula is C8 H12 N2 . 2 Cl H .
Molecular Structure Analysis
The linear formula of “N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride” is C8 H12 N2 . 2 Cl H . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms. The structure is based on a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a methyl group and a methanamine group .Physical And Chemical Properties Analysis
“N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride” is a solid at room temperature . It has a molecular weight of 209.12 . The compound is stored at -20°C .科学的研究の応用
Cytochrome P450 Enzyme Inhibition
Research on the selectivity and potency of chemical inhibitors against Cytochrome P450 (CYP) isoforms is crucial for understanding metabolism-based drug-drug interactions. This understanding helps in predicting potential adverse interactions when multiple drugs are coadministered. The review by Khojasteh et al. (2011) provides insights into the chemical inhibitors of major human hepatic CYP isoforms, which is essential for drug metabolism studies and the development of safer pharmaceuticals (Khojasteh et al., 2011).
Paraquat Poisoning and Lung Toxicity
Dinis-Oliveira et al. (2008) review the toxicological profile of paraquat dichloride, a herbicide known for its pulmonary toxicity, focusing on mechanisms of lung toxicity and potential treatment options. This work highlights the importance of understanding toxic substances to develop effective treatments for poisonings (Dinis-Oliveira et al., 2008).
Biopolymer Modification for Drug Delivery
Petzold-Welcke et al. (2014) discuss the chemical modification of xylan, a biopolymer, for creating ethers and esters with specific properties, such as drug delivery applications. This research indicates the potential of modified biopolymers in medical applications, including their use as vehicles for targeted drug delivery (Petzold-Welcke et al., 2014).
Solvent Efficacy in Pharmaceutical Sciences
The review by Jouyban et al. (2010) examines N-Methyl-2-pyrrolidone's (NMP) role as a solubilizing agent, comparing its physicochemical properties, solubilization efficacy, toxicity, and side effects with other solvents used in the pharmaceutical industry. This comprehensive review underlines the importance of solvent selection in the formulation of pharmaceutical products (Jouyban et al., 2010).
Safety And Hazards
特性
IUPAC Name |
N-methyl-1-(3-methylpyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-5-10-4-3-8(7)6-9-2;;/h3-5,9H,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEZSZLAFXUFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



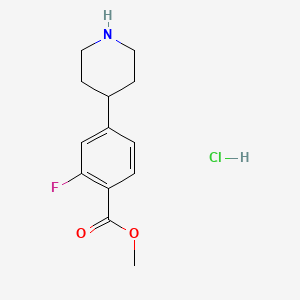
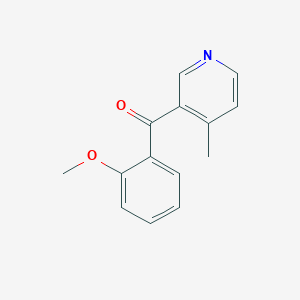
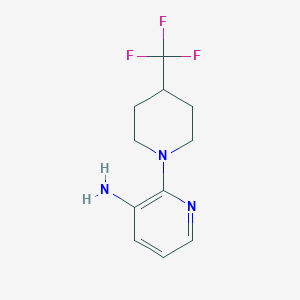
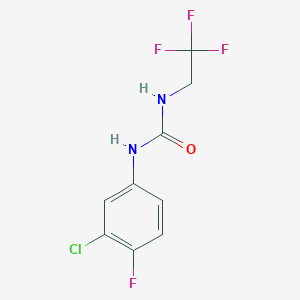
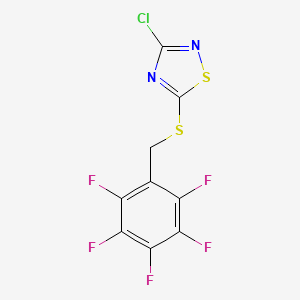
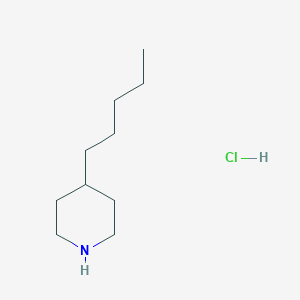
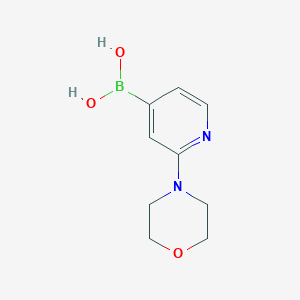
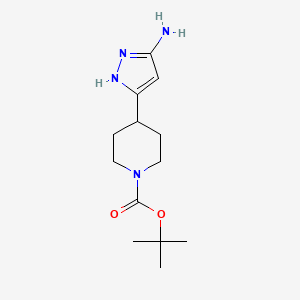
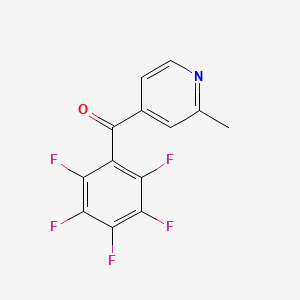
![1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463034.png)
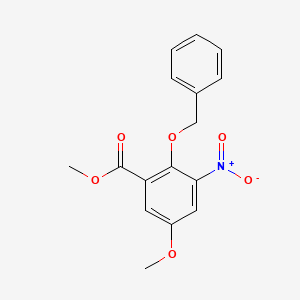
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1463037.png)
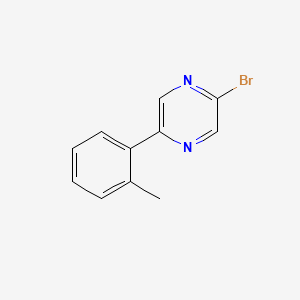
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1463040.png)